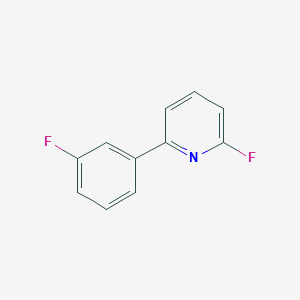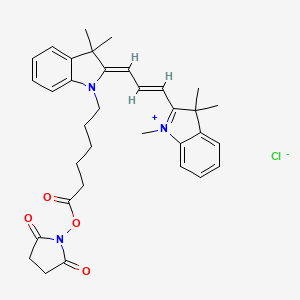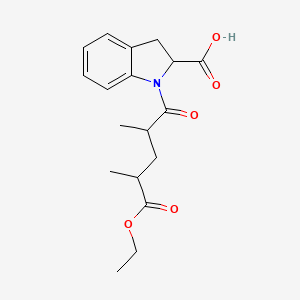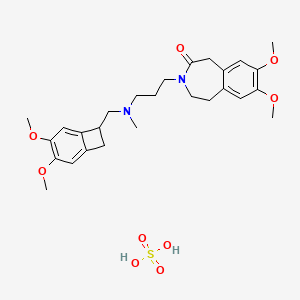
4-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-2,6-dimethoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-2,6-dimethoxyphenol is a complex organic compound with a unique structure that includes a triazole ring, a mercapto group, and two methoxy groups attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-2,6-dimethoxyphenol typically involves the formation of the triazole ring followed by the introduction of the mercapto and methoxy groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. Subsequent reactions introduce the mercapto group and methoxy groups through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-2,6-dimethoxyphenol can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield disulfides or sulfonic acids, while substitution of the methoxy groups can introduce various functional groups.
Applications De Recherche Scientifique
4-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-2,6-dimethoxyphenol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-2,6-dimethoxyphenol involves its interaction with specific molecular targets. The triazole ring and mercapto group can form strong interactions with metal ions or proteins, affecting their function. The methoxy groups can also influence the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol
- 4-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-2-methoxyphenol
Uniqueness
4-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-2,6-dimethoxyphenol is unique due to the presence of two methoxy groups, which can significantly influence its chemical properties and potential applications. The combination of the triazole ring, mercapto group, and methoxy groups provides a versatile scaffold for further chemical modifications and applications.
Propriétés
Formule moléculaire |
C11H13N3O3S |
|---|---|
Poids moléculaire |
267.31 g/mol |
Nom IUPAC |
3-(4-hydroxy-3,5-dimethoxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H13N3O3S/c1-14-10(12-13-11(14)18)6-4-7(16-2)9(15)8(5-6)17-3/h4-5,15H,1-3H3,(H,13,18) |
Clé InChI |
VMJNBOICGIYJFL-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NNC1=S)C2=CC(=C(C(=C2)OC)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[[4-[2-[[5-[8-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2,4-dioxo-1,4a,5,5a,6,7,8,9,9a,10a-decahydropyrimido[4,5-b]quinolin-10-yl]-2,3,4-trihydroxypentoxy]-hydroxyphosphoryl]oxypropanoylamino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B12302422.png)
![1-[(E)-(3-methoxyphenyl)methylideneamino]oxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12302431.png)
![5,5,14-Trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B12302437.png)



![Ethyl 3-((2-([1,1'-biphenyl]-4-yl)ethyl)amino)propanoate](/img/structure/B12302460.png)

![N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide;hydrochloride](/img/structure/B12302476.png)

